

Comprehensive Application Notes and Protocols for Phthalate Analysis in Food Packaging Materials

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Compound Focus: Disodium phthalate

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Introduction

Phthalate acid esters (PAEs) constitute a class of synthetic chemicals predominantly utilized as **plasticizers** in polymer materials to enhance flexibility and durability. These compounds have raised significant public health concerns due to their **endocrine-disrupting properties** and potential adverse effects on human health, including reproductive and developmental toxicity. Since phthalates are not chemically bound to the polymer matrix, they can **readily migrate** into food products from packaging materials, creating a direct exposure pathway for consumers. The analysis of phthalates in food contact materials presents unique challenges due to the **ubiquitous presence** of these compounds in laboratory environments, the complexity of polymer matrices, and the need for ultra-trace level detection to comply with increasingly stringent regulatory limits worldwide. These application notes provide detailed methodologies and protocols for the accurate quantification of phthalates in food packaging materials, addressing the critical needs of researchers, analytical scientists, and regulatory compliance professionals in the food packaging and manufacturing industries.

Sample Preparation Techniques

Extraction Methods

Effective extraction of phthalates from food packaging materials is a critical first step in the analytical process, requiring careful optimization to achieve complete analyte recovery while minimizing co-extraction of interfering compounds. The selection of an appropriate extraction method depends on the polymer matrix, the specific phthalates targeted, and the required sensitivity.

- **Solvent Extraction:** Traditional extraction methods utilize **organic solvents** such as hexane, acetone, or acetonitrile. The choice of solvent is crucial and should be optimized based on the polymer solubility and phthalate polarity. For PVC materials, which contain high concentrations of phthalates, **tetrahydrofuran** is often employed due to its excellent dissolution properties. Ultrasonication-assisted extraction typically involves immersing the homogenized packaging material in solvent and subjecting it to **ultrasonic energy** for 15-30 minutes, followed by filtration and concentration. This approach has demonstrated effectiveness for a wide range of phthalates, with recovery rates ranging from **78.6% to 111.0%** for DMP, DEP, DBP, and DEHP in plastic food-packaging bags [1].
- **Solid-Phase Microextraction (SPME):** More recent advancements in sample preparation have seen the implementation of **SPME techniques**, particularly for migration studies where phthalate concentrations may be extremely low. SPME eliminates the need for extensive solvent use and can be automated for high-throughput analysis. The **head-space SPME** approach is valuable for more volatile phthalates, while **direct immersion SPME** is applicable to a broader range of compounds. Novel SPME coatings, including **graphene/polyvinylchloride nanocomposite fibers**, have demonstrated enhanced extraction efficiency for phthalates in food simulants and cooking oils [2].
- **Dispersive Solid-Phase Extraction (d-SPE):** Originally developed for pesticide analysis, d-SPE has been successfully adapted for phthalate cleanup in complex matrices. This method involves adding a **primary secondary amine (PSA) sorbent** directly to the sample extract, followed by vigorous shaking and centrifugation. d-SPE effectively removes fatty acids, sugars, and other polar interferents, making it particularly suitable for fatty food simulants and actual food matrices [2].

Cleanup and Concentration

Following extraction, sample cleanup is often necessary to remove interfering compounds that can compromise chromatographic separation and detection. **Gel permeation chromatography (GPC)** effectively separates phthalates from high molecular weight polymer residues and pigments, while **solid-phase extraction (SPE)** using cartridges with appropriate sorbents (e.g., C18, Florisil, or silica) provides additional cleanup. For lipid-rich matrices, **freezing-out lipid removal** can be employed by storing the extract at -20°C overnight, followed by filtration or centrifugation to remove coagulated fats.

Table 1: Comparison of Sample Preparation Methods for Phthalate Analysis

| Method | Principles | Advantages | Limitations | Recovery Rates |
|--|--|--|--|--------------------------------------|
| Ultrasonication-Assisted Extraction | Uses ultrasonic energy to enhance mass transfer of analytes from matrix to solvent | Simple, requires basic equipment, effective for various polymers | Potential for incomplete extraction, matrix effects | 78.6-111.0% for major phthalates [1] |
| Solid-Phase Microextraction (SPME) | Absorption/adsorption of analytes onto coated fiber | Solvent-free, can be automated, good for volatile compounds | Fiber cost, limited fiber lifetime, possible carryover | Not specified in results |
| Dispersive Solid-Phase Extraction (d-SPE) | Sorbent material dispersed in extract to remove interferents | Rapid, effective cleanup, minimal solvent consumption | May require optimization for different matrices | Not specified in results |

Specific Protocols for Food Simulants

Migration testing requires specialized sample preparation approaches based on the food simulant used. For **aqueous simulants** (water, 3% acetic acid, 10% ethanol), direct analysis or simple dilution is often sufficient, though low-level concentrations may require **solid-phase extraction concentration**. For **olive oil simulants**, more extensive sample preparation is necessary, typically involving **liquid-liquid extraction** with acetonitrile or hexane, followed by cleanup using d-SPE or GPC to remove glycerides and other lipid

interferents [3]. The revised GB 31604.30-2025 standard includes significant improvements to sample preparation methods for **50% ethanol simulants** and introduces robust methodologies for **olive oil simulants**, enhancing reproducibility and accuracy in migration studies [4].

Instrumental Analysis

Chromatographic Separation and Mass Spectrometric Detection

The complex nature of food packaging extracts and the structural similarity of different phthalates necessitate high-resolution separation techniques coupled with selective detection methods.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS remains a **widely employed technique** for phthalate analysis due to its excellent separation efficiency and the availability of extensive spectral libraries. The analysis typically employs **non-polar or mid-polar stationary phases** (5% phenyl methylpolysiloxane) with optimized temperature programming to achieve baseline separation of structurally similar phthalates. **Electron impact ionization** at 70 eV generates characteristic fragment ions, with quantification often performed using selected ion monitoring (SIM) mode to enhance sensitivity. GC-MS methods have demonstrated detection limits in the **low nanogram range** for direct analysis of plastic materials [1]. However, the need for derivative formation for some phthalates and potential thermal degradation for others represent limitations of this approach.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** The development of **LC-ESI-MS/MS methods** has addressed several limitations of GC-based approaches, particularly for less volatile or thermally labile phthalates. Reverse-phase chromatography using **C18 columns** with aqueous acetonitrile or methanol mobile phases provides excellent separation with run times typically under 20 minutes. **Electrospray ionization** in positive mode followed by multiple reaction monitoring (MRM) significantly enhances selectivity and sensitivity, with detection limits ranging from **1.4-19.2 µg/kg** in aqueous and alcoholic simulants to **31.9-390.8 µg/kg** in olive oil [3]. The superior sensitivity of LC-MS/MS makes it particularly valuable for migration studies where phthalate concentrations are extremely low.

- **Emerging Techniques: Thin-layer chromatography (TLC)** with densitometric detection represents an alternative screening approach, offering advantages of simplicity and low operational cost. Although less sensitive than chromatographic techniques, TLC methods have demonstrated detection limits of **2.1-4.0 ng** for specific phthalates, making them suitable for preliminary analysis [1]. Additionally, **diffuse reflectance UV spectroscopy** coupled with membrane filtration has been explored for rapid screening of specific phthalates like DEHP in beverages, providing results within minutes without extensive sample preparation [2].

Method Performance and Comparison

The analytical performance of different instrumental techniques varies significantly based on the matrix, detection system, and operational parameters. Sensitivity requirements continue to evolve as regulatory limits become more stringent, driving the adoption of more advanced mass spectrometric approaches.

Table 2: Performance Characteristics of Instrumental Methods for Phthalate Analysis

| Analytical Technique | Target Phthalates | Matrix | Limit of Detection (LOD) | Quantitation Range | Reference |
|----------------------|---------------------|---|--------------------------|--------------------|-----------|
| GC-MS | DMP, DEP, DBP, DEHP | Plastic packaging | 2.1-4.0 ng | Not specified | [1] |
| LC-ESI-MS/MS | 16 phthalates | Food simulants (water, 3% acetic acid, 10% alcohol) | 1.4-19.2 µg/kg | Not specified | [3] |
| LC-ESI-MS/MS | 16 phthalates | Food simulants (olive oil) | 31.9-390.8 µg/kg | Not specified | [3] |
| SPME-GC-FID | Multiple phthalates | Water, juices, cooking oil | 1-60 ppt (ng/L) | Not specified | [2] |

Quality Assurance and Contamination Control

Background Contamination Management

The **pervasive presence** of phthalates in laboratory environments represents a significant challenge for accurate quantification, particularly at trace levels. Common contamination sources include **plastic laboratory ware**, **atmospheric dust**, and even **analytical instrument components** such as plastic tubing and seals. A comprehensive contamination control strategy must include several key elements:

- **Glassware Preparation:** All glassware should be thoroughly cleaned by **heating at 400°C** for several hours or **solvent rinsing** with high-purity acetone and hexane prior to use. Plastic autosampler vials should be avoided in favor of **glass vials with PTFE-lined caps**.
- **Reagent and Solvent Quality:** High-purity solvents should be selected, and **procedural blanks** must be included in every analytical batch to monitor background contamination. In some cases, **distillation or purification** of solvents immediately before use may be necessary.
- **Instrumental Contamination Control:** Innovative approaches have been developed to address phthalate background from LC systems, including the implementation of a **specialized anti-interference device** containing an adsorption column with **cross-linked styrene-divinylbenzene polymer matrix**. This device effectively retains phthalates introduced from the chromatographic system, shifting their retention times and eliminating co-elution with target analytes [5].

Calibration and Validation

Method validation is essential to demonstrate reliability, accuracy, and precision for phthalate analysis. Key validation parameters include **linearity**, **accuracy**, **precision**, **limit of detection (LOD)**, and **limit of quantitation (LOQ)**. Calibration should employ **matrix-matched standards** to compensate for matrix effects, particularly in LC-MS/MS analysis. For complex matrices like olive oil, the **standard addition method** may be necessary to achieve accurate quantification. The use of **stable isotope-labeled internal standards** (e.g., deuterated phthalates) significantly improves data quality by correcting for recovery variations and ionization suppression in mass spectrometric detection [2] [3].

Regulatory Framework and Standard Methods

Global Regulatory Landscape

The regulation of phthalates in food contact materials has evolved significantly in recent years, with major jurisdictions establishing specific migration limits (SMLs) and usage restrictions.

- **European Union:** The EU has implemented some of the **most comprehensive regulations** for phthalates in food contact materials. Commission Regulation (EU) 2018/200 establishes SMLs for specific phthalates, including **1.5 mg/kg for DEHP** and **0.3 mg/kg for DBP** in food simulants [3]. Additionally, several phthalates are subject to authorization under the REACH regulation, with restrictions particularly stringent for materials intended for fatty foods or infant nutrition products.
- **United States:** The U.S. Food and Drug Administration (FDA) regulates phthalates in food contact materials under the Food Contact Notification program, with recent actions focusing on **revoking approvals** for certain phthalates in specific food contact applications. Several states, including Minnesota with its 2025 Packaged Food Bill (SF 188), have proposed legislation requiring **mandatory testing and reporting** of phthalates in packaged foods, representing a significant shift toward supply chain transparency [6].
- **China:** China's GB 9685-2016 standard establishes **strict limitations** for phthalate use in food contact materials, with recent updates to analytical methods through the GB 31604 series. The 2025 revision to GB 31604.30 expands the scope of regulated phthalates to include **DIDP** and introduces improved methodologies for migration testing with various food simulants [4].

Recent Standard Updates

The ongoing refinement of standardized methods for phthalate analysis reflects the increasing sophistication of analytical capabilities and growing understanding of migration phenomena.

Table 3: Recent Updates to Phthalate Analysis Standards (2025)

| Standard | Scope | Key Updates | Significance |
|------------------|--|--|---|
| GB 31604.30-2025 | Determination of 18 phthalates in food contact materials | Added DIDP; Revised LOQ/LOD; Modified sample preparation for 50% ethanol; Added olive oil migration test | Expanded coverage, improved accuracy and practicality [4] |

| Standard | Scope | Key Updates | Significance |
|------------------|---|---|--|
| GB 31604.31-2025 | Determination of vinyl chloride, 1,1-dichloroethylene, and 1,1-dichloroethane | Expanded scope to coatings, adhesives, paper, inks; Added GC-ECD as primary method; Added GC-MS as secondary method | Broader application across materials, improved detection options [4] |

Conclusion

The accurate determination of phthalates in food packaging materials requires carefully optimized analytical protocols addressing the challenges of complex polymer matrices, ultra-trace detection requirements, and ubiquitous background contamination. This document has presented comprehensive application notes and detailed methodologies covering the entire analytical workflow, from sample preparation through instrumental analysis and quality assurance. The field continues to evolve rapidly, with **recent methodological advances** focusing on increased automation, enhanced sensitivity for migration testing, and expanded scope to include novel phthalates and replacement plasticizers. The recent updates to standardized methods, particularly the 2025 revisions to Chinese national standards, reflect the ongoing refinement of analytical approaches to meet increasingly stringent regulatory requirements. As global regulations continue to restrict phthalate use in food contact materials, analytical laboratories must maintain rigorous quality control procedures, implement effective contamination control strategies, and continuously validate method performance to ensure the generation of reliable data for regulatory compliance and consumer safety assessments.

Experimental Protocols Summary

Standard Operating Procedure: Ultrasonication-Assisted Extraction with GC-MS Analysis

Scope: This protocol applies to the determination of DMP, DEP, DBP, and DEHP in plastic food-packaging bags.

Reagents and Materials: High-purity ethanol, hexane, and acetone; reference standards of target phthalates; glass fiber filters (0.45 μm); glass volumetric flasks with PTFE-lined caps.

Equipment: Ultrasonic bath; analytical balance; GC-MS system with capillary column (5% phenyl methylpolysiloxane, 30 m \times 0.25 mm \times 0.25 μm).

Procedure:

- **Sample Preparation:** Cut representative samples into pieces of approximately 0.5 \times 0.5 cm.
- **Extraction:** Accurately weigh 1.0 g of sample into a 50 mL glass flask, add 20 mL of ethanol, and extract via ultrasonication at 40°C for 30 minutes.
- **Filtration:** Filter the extract through a 0.45 μm glass fiber filter into a 25 mL volumetric flask.
- **Concentration:** If necessary, gently evaporate the extract under a nitrogen stream at 40°C and reconstitute in 1 mL of hexane.
- **GC-MS Analysis:**
 - Injection volume: 1 μL in splitless mode
 - Injector temperature: 280°C
 - Oven program: 60°C (1 min), 20°C/min to 220°C, 5°C/min to 280°C (5 min)
 - Carrier gas: Helium at 1.0 mL/min constant flow
 - Ion source temperature: 230°C
 - Interface temperature: 280°C
 - Detection: Selected Ion Monitoring (SIM) mode

Quality Control: Include procedural blanks, matrix spikes, and duplicate samples in each analytical batch. Calibrate using at least five concentration levels with internal standards.

Standard Operating Procedure: LC-MS/MS Analysis of Phthalates in Food Simulants

Scope: This protocol applies to the determination of 16 phthalates in food simulants (distilled water, 3% acetic acid, 10% ethanol, and olive oil).

Reagents and Materials: Acetonitrile (HPLC grade); ammonium acetate; reference standards of 16 phthalates; stable isotope-labeled internal standards; Oasis HLB SPE cartridges (for aqueous simulants); C18 SPE cartridges (for olive oil).

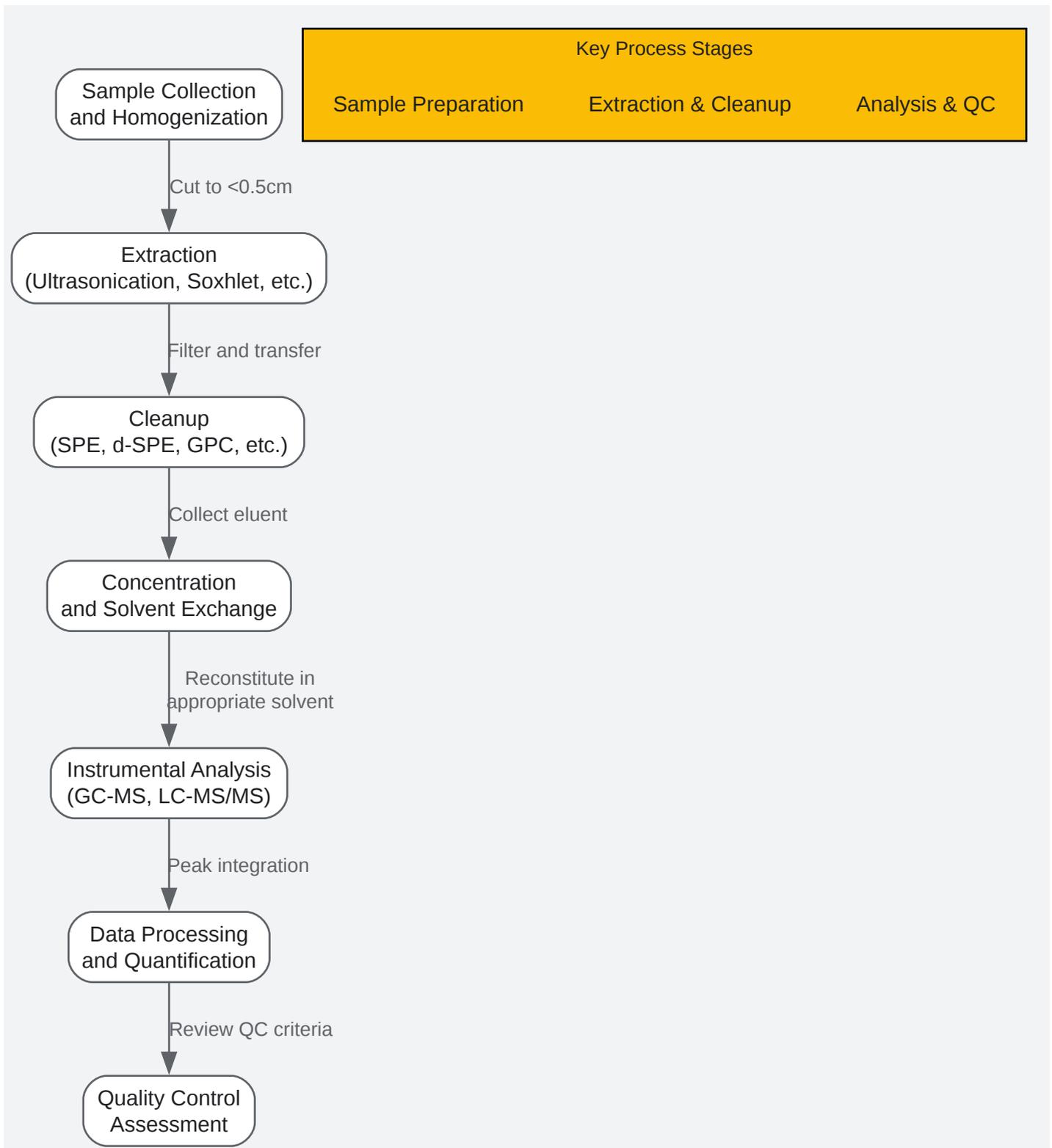
Equipment: LC system coupled to tandem mass spectrometer with electrospray ionization; analytical column: C18 (100 mm × 2.1 mm, 1.8 μm); centrifuge; nitrogen evaporator.

Procedure:

- **Sample Preparation:**
 - Aqueous simulants: Filter through 0.22 μm PVDF filter, add internal standard
 - Olive oil: Accurately weigh 1 g of sample, add 5 mL of acetonitrile, vortex for 1 min, centrifuge at 5000 rpm for 5 min, transfer supernatant, repeat extraction, combine supernatants
- **Cleanup** (for olive oil): Pass extract through C18 SPE cartridge pre-conditioned with acetonitrile, elute with 5 mL acetonitrile, evaporate to dryness under nitrogen, reconstitute in 1 mL methanol
- **LC-MS/MS Analysis:**
 - Mobile phase A: 5 mM ammonium acetate in water
 - Mobile phase B: acetonitrile
 - Gradient: 0 min (60% B), 5 min (60% B), 10 min (95% B), 15 min (95% B), 15.1 min (60% B), 20 min (60% B)
 - Flow rate: 0.3 mL/min
 - Column temperature: 40°C
 - Injection volume: 5 μL
 - ESI source: Positive ion mode
 - Detection: Multiple Reaction Monitoring (MRM)

Quality Control: Use isotope dilution quantification with corresponding deuterated internal standards for each analyte. Include method blanks, laboratory control samples, and matrix spikes in each batch.

Workflow Diagram



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Figure 1: Comprehensive Workflow for Phthalate Analysis in Food Packaging Materials - This diagram illustrates the sequential stages of the analytical process, from initial sample preparation through final

quality control assessment.

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